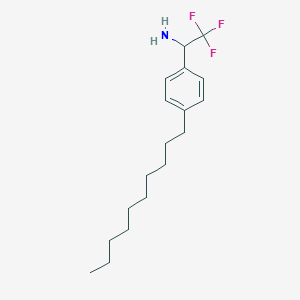
1-(4-Decyl-phenyl)-2,2,2-trifluoro-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Decyl-phenyl)-2,2,2-trifluoro-ethylamine is an organic compound characterized by the presence of a decyl-substituted phenyl ring and a trifluoroethylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Decyl-phenyl)-2,2,2-trifluoro-ethylamine typically involves the reaction of 4-decylphenylboronic acid with 2,2,2-trifluoroethylamine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Decyl-phenyl)-2,2,2-trifluoro-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The trifluoroethylamine group can participate in nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace the trifluoroethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Applications De Recherche Scientifique
1-(4-Decyl-phenyl)-2,2,2-trifluoro-ethylamine has several scientific research applications:
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies to understand the interaction of trifluoroethylamine derivatives with biological targets.
Industrial Applications: It can be employed in the development of specialty chemicals and polymers with specific functional properties.
Mécanisme D'action
The mechanism of action of 1-(4-Decyl-phenyl)-2,2,2-trifluoro-ethylamine involves its interaction with molecular targets through its trifluoroethylamine group. This group can form hydrogen bonds and engage in electrostatic interactions with various biomolecules, influencing their activity and function. The decyl-phenyl moiety contributes to the hydrophobic interactions, enhancing the compound’s binding affinity to lipid membranes and hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
- 1-(4-Decyl-phenyl)-2,2,2-trifluoroethanone
- 4-Decyl-phenyl 4-benz-yloxy-3-methyl-benzoate
- N-(4-iodo-1,3-diphenylbutyl) acrylamide
Uniqueness: 1-(4-Decyl-phenyl)-2,2,2-trifluoro-ethylamine is unique due to the presence of both a long alkyl chain and a trifluoroethylamine group. This combination imparts distinct physicochemical properties, such as increased hydrophobicity and the ability to participate in specific interactions with biological targets. Compared to similar compounds, it offers a unique balance of hydrophobic and polar functionalities, making it versatile for various applications.
Propriétés
Numéro CAS |
886368-26-9 |
|---|---|
Formule moléculaire |
C18H28F3N |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
1-(4-decylphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C18H28F3N/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(22)18(19,20)21/h11-14,17H,2-10,22H2,1H3 |
Clé InChI |
KFRIXKUGXCOYEP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CC=C(C=C1)C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Bromophenyl)-4H-benzo[G]chromen-4-one](/img/structure/B14845044.png)
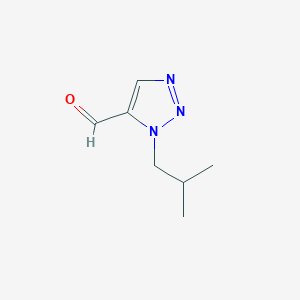

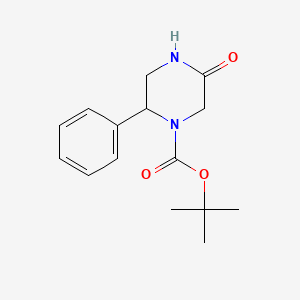

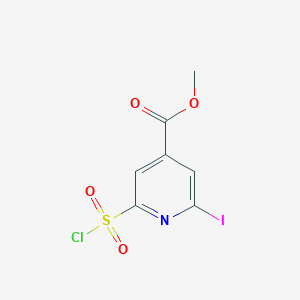

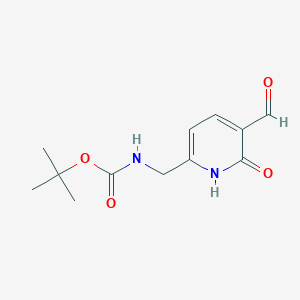
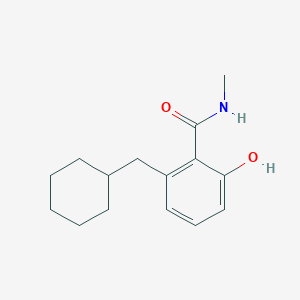




![9-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14845144.png)
